molecular formula C10H15NO3 B8473612 3-(3,5-Dimethoxypyridin-4-yl)-1-propanol

3-(3,5-Dimethoxypyridin-4-yl)-1-propanol

Cat. No. B8473612
M. Wt: 197.23 g/mol
InChI Key: MLSKUFYSOTWQJK-UHFFFAOYSA-N
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Patent
US06555557B1

Procedure details

Lithium aluminum hydride (1.1 g, 30 mmol) is suspended in THF (50 ml), and thereto is added with stirring 3-(3,5-dimethoxypyridin-4-yl)propionic acid ethyl ester (3.5 g, 15 mmol) obtained in Reference Example 22 at 50° C. over a period of time for 40 minutes. The mixture is further heated under reflux for 30 minutes, and thereto are added successively water (1.1 ml), a 15% aqueous sodium hydroxide solution (1.1 ml) and water (3.3 ml) in order to quench the reaction. The reaction solution is filtered, and the insoluble materials are removed, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: chloroform/methanol), and further recrystallized from isopropyl ether/hexane to give the title compound (2.9 g) as colorless crystals, m.p. 88-89° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
3-(3,5-dimethoxypyridin-4-yl)propionic acid ethyl ester
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[CH2:11][CH2:12][C:13]1[C:18]([O:19][CH3:20])=[CH:17][N:16]=[CH:15][C:14]=1[O:21][CH3:22])C.O>C1COCC1>[CH3:20][O:19][C:18]1[CH:17]=[N:16][CH:15]=[C:14]([O:21][CH3:22])[C:13]=1[CH2:12][CH2:11][CH2:10][OH:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
3-(3,5-dimethoxypyridin-4-yl)propionic acid ethyl ester
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(CCC1=C(C=NC=C1OC)OC)=O
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 22 at 50° C. over a period of time for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is further heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a 15% aqueous sodium hydroxide solution (1.1 ml) and water (3.3 ml) in order to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The reaction solution is filtered
CUSTOM
Type
CUSTOM
Details
the insoluble materials are removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluent: chloroform/methanol)
CUSTOM
Type
CUSTOM
Details
further recrystallized from isopropyl ether/hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=NC=C(C1CCCO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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